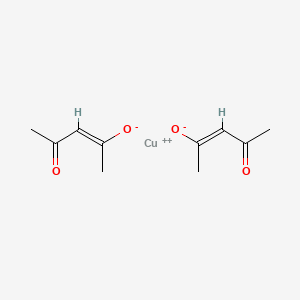
Bis(acetylacetonate)iron
Übersicht
Beschreibung
Bis(acetylacetonate)iron is a useful research compound. Its molecular formula is C10H16FeO4 and its molecular weight is 256.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(acetylacetonate)iron suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(acetylacetonate)iron including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carbon Dioxide Reduction : Jin, Werncke, Escudié, Sabo-Etienne, and Bontemps (2015) reported the use of a (dihydrido)iron catalyst for the selective reduction of CO2 to create new C-N, C-O, and C-C bonds (Jin et al., 2015).
Polymeric Nature Study : Buckingham, Gorges, and Henry (1967) investigated the polymeric nature of bis(acetylacetonato)iron(II) and related compounds, providing insights into their molecular behavior in solutions (Buckingham et al., 1967).
Catalysis in Asymmetric Transfer Hydrogenation : Bigler and Mezzetti (2014) described the catalysis of asymmetric transfer hydrogenation (ATH) of ketones using bis(isonitrile) iron(II) complexes derived from bis(acetylacetonate)iron(II) (Bigler & Mezzetti, 2014).
Radical Polymerization Initiation : Allen and Goh (1969) explored the use of bis-acetylacetonato-iron(II) in the initiation of radical polymerization of styrene, revealing its selectivity and specific interactions with the monomer (Allen & Goh, 1969).
Metal-Organic Chemical Vapor Deposition (MOCVD) : Krisyuk et al. (2010) used iron bis(acetylacetonate) as a precursor in MOCVD for the deposition of iron-containing compounds, highlighting its utility in thin-film fabrication (Krisyuk et al., 2010).
Catalysis in Polymerization : Shmulinson et al. (2000) demonstrated the use of racemic bis(acetylacetonato) group 4 complexes, including iron, as catalysts in the polymerization of propylene to produce various types of polypropylene (Shmulinson et al., 2000).
Eigenschaften
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;iron | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Fe/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKXWKGYHQXRQA-FDGPNNRMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FeO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(acetylacetonate)iron | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-Chloro-4-(4-fluoro-phenoxy)-phenyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B8073700.png)


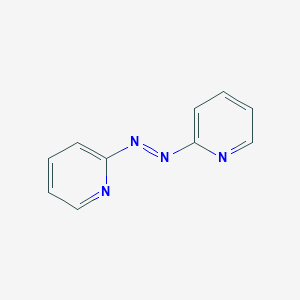
![Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, [1a,3a(Z)]-](/img/structure/B8073726.png)
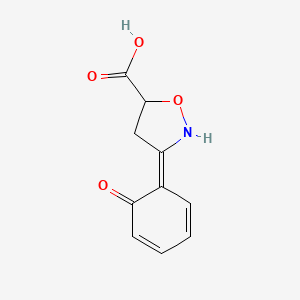
![6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine](/img/structure/B8073739.png)

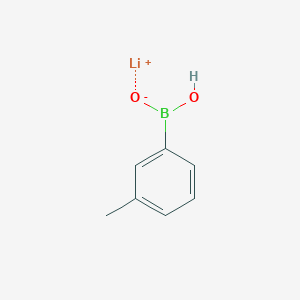
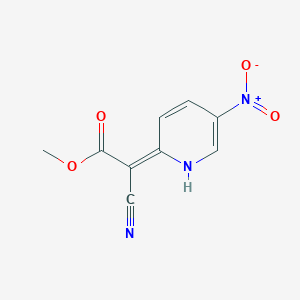
![(19Z,21Z,25Z,27Z,29Z,31Z)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B8073770.png)
![2-[[(E)-hydrazinylidenemethyl]-methylamino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B8073786.png)
![(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B8073797.png)
